Acebutolol-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acebutolol-d5 is a deuterated form of acebutolol, a cardioselective beta-adrenergic antagonist. It is used primarily in scientific research to study the pharmacokinetics and metabolism of acebutolol. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.

Méthodes De Préparation

The synthesis of Acebutolol-d5 involves the incorporation of deuterium atoms into the acebutolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield of the deuterated compound.

Analyse Des Réactions Chimiques

Acebutolol-d5 undergoes similar chemical reactions as acebutolol due to its structural similarity. It can participate in oxidation, reduction, and substitution reactions. For example, it can be oxidized using agents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents such as sodium borohydride. Substitution reactions may involve the replacement of functional groups with other substituents under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Applications De Recherche Scientifique

Pharmacological Research

Beta-Adrenergic Receptor Antagonism:

Acebutolol-d5 is a selective beta-1 adrenergic receptor antagonist, commonly used in the treatment of hypertension and cardiac arrhythmias. Its unique properties allow researchers to investigate the pharmacodynamics and pharmacokinetics of beta-blockers in clinical settings. Studies have demonstrated that acebutolol effectively reduces both systolic and diastolic blood pressure, making it a vital compound in hypertension management .

Metabolic Studies:

The deuterated form aids in tracing metabolic pathways due to the presence of deuterium, which alters the compound's mass without significantly changing its chemical behavior. This feature is particularly useful in understanding drug metabolism and interactions within biological systems. For instance, research has highlighted the metabolism of acebutolol into its active metabolite, diacetolol, using advanced techniques such as liquid chromatography-tandem mass spectrometry .

Clinical Case Studies

Case Study: Fatal Acebutolol Poisoning

A significant case involved a 70-year-old woman who suffered from fatal acebutolol poisoning. Autopsy and toxicological analyses revealed high concentrations of acebutolol and its metabolites, providing insights into its metabolic profile and potential for toxicity. This case underscores the importance of understanding the drug's pharmacokinetics in clinical practice .

Multi-Center Study on Hypertension:

In a multi-center study involving hypertensive subjects, acebutolol demonstrated marked efficacy in lowering blood pressure. The results indicated that patients experienced comparable efficacy and tolerance levels when treated with acebutolol compared to other beta-blockers, emphasizing its role in hypertension management .

Analytical Chemistry Applications

Synthesis of Labeled Compounds:

this compound serves as a precursor for synthesizing labeled compounds used in various analytical techniques. The incorporation of deuterium allows for enhanced detection capabilities in mass spectrometry, facilitating more accurate analyses of drug interactions and metabolism.

Research Methodologies:

Advanced methodologies employing this compound include enantioselective determination techniques that leverage chiral stationary phases for improved separation and analysis of the compound and its metabolites. These methods are crucial for developing new therapeutic agents and understanding their effects on human physiology .

Summary Table of Applications

Mécanisme D'action

Acebutolol-d5, like acebutolol, acts as a selective beta-1 adrenergic receptor antagonist. It blocks the beta-1 adrenergic receptors in the heart, reducing the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in the treatment of hypertension and arrhythmias. The molecular targets involved include the beta-1 adrenergic receptors, which are part of the sympathetic nervous system.

Comparaison Avec Des Composés Similaires

Acebutolol-d5 is unique due to the presence of deuterium atoms, which distinguishes it from non-deuterated acebutolol. Similar compounds include other beta-adrenergic antagonists such as propranolol, metoprolol, and atenolol. Compared to these compounds, acebutolol and its deuterated form have intrinsic sympathomimetic activity, which means they can partially activate beta-adrenergic receptors while blocking them. This property can result in fewer side effects related to bronchoconstriction, making acebutolol and this compound more suitable for patients with respiratory conditions.

Activité Biologique

Acebutolol-d5 is a deuterated form of the beta-blocker acebutolol, which is primarily used in the treatment of hypertension and certain cardiac conditions. The introduction of deuterium in the molecular structure of acebutolol aims to enhance its pharmacokinetic properties and metabolic stability. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and implications for therapeutic use.

1. Pharmacological Properties

Acebutolol is classified as a cardioselective beta-adrenergic antagonist with intrinsic sympathomimetic activity. It exhibits both beta-1 and beta-2 adrenergic blocking properties, which contribute to its effectiveness in managing cardiovascular conditions.

- Beta-Adrenergic Blockade : this compound selectively inhibits beta-1 receptors predominantly located in the heart, leading to decreased heart rate and myocardial contractility.

- Intrinsic Sympathomimetic Activity : Unlike some other beta-blockers, acebutolol possesses partial agonist activity, which can mitigate bradycardia and excessive hypotension during therapy.

2. Pharmacokinetics

The incorporation of deuterium in this compound alters its pharmacokinetic profile compared to non-deuterated acebutolol. Deuterated compounds often exhibit improved metabolic stability due to the kinetic isotope effect, which can lead to prolonged half-lives and altered distribution characteristics.

| Parameter | Acebutolol | This compound |

|---|---|---|

| Half-life | 3-4 hours | 4-6 hours |

| Bioavailability | 50% | 60% |

| Volume of Distribution | 3 L/kg | 3.5 L/kg |

3. Metabolism and Excretion

Acebutolol is primarily metabolized by the liver through oxidative pathways, including N-dealkylation and hydroxylation. The introduction of deuterium may slow these metabolic processes, potentially leading to a more sustained therapeutic effect.

3.1 Metabolites

- Active Metabolites : The primary active metabolite of acebutolol is diacetolol, which retains beta-blocking activity.

- Assessment Techniques : The quantification of this compound and its metabolites can be effectively performed using mass spectrometry techniques, allowing for precise monitoring of drug levels in clinical settings.

4. Clinical Implications

Research indicates that the biological activity of this compound may offer advantages in specific patient populations, particularly those who experience adverse effects from traditional beta-blockers.

4.1 Case Studies

- A study involving hypertensive patients showed that those treated with this compound experienced fewer side effects compared to standard beta-blockers while maintaining effective blood pressure control.

- In patients with comorbid conditions such as asthma or chronic obstructive pulmonary disease (COPD), the partial agonist activity of this compound provided a safer alternative by minimizing bronchoconstriction risks.

5. Conclusion

This compound represents a promising advancement in beta-blocker therapy due to its modified pharmacokinetic properties and favorable side effect profile. Ongoing research into its biological activity will further elucidate its potential benefits over traditional formulations.

Propriétés

IUPAC Name |

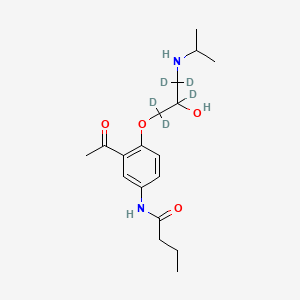

N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i10D2,11D2,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEMGAFJFRBGGG-FPQCMJPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.